molecular formula C25H23F6N3S B2749635 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)-1,2-diphenylethyl)thiourea CAS No. 834917-24-7

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)-1,2-diphenylethyl)thiourea

Cat. No.: B2749635
CAS No.: 834917-24-7
M. Wt: 511.53
InChI Key: KGAOVNMFMGIVJT-FGZHOGPDSA-N
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Description

Emergence of Bifunctional Organocatalysis

The conceptual foundation of bifunctional organocatalysis arose from the need to mimic enzymatic efficiency in small-molecule systems. Traditional metal-based catalysts often required stringent reaction conditions, produced toxic byproducts, or struggled with stereocontrol. Proline-derived organocatalysts, introduced in the early 2000s, demonstrated that hydrogen-bonding networks could activate substrates while enforcing stereoselectivity. For instance, spirocyclic pyrrolidine frameworks were shown to facilitate asymmetric Mannich reactions via simultaneous acid-base activation.

Cinchona alkaloids, such as cupreine and cupreidine, further advanced this paradigm by integrating a rigid chiral backbone with tunable functional groups. These catalysts leveraged π-π interactions and hydrogen bonding to stabilize transition states, enabling diverse reactions like Michael additions and cycloadditions. However, limitations in substrate scope and enantioselectivity persisted, particularly for sterically hindered systems. Thiourea-based catalysts emerged as a solution, combining strong hydrogen-bond donor capacity with modular synthesis. Schreiner’s work on 3,5-bis(trifluoromethyl)phenyl thioureas demonstrated that electron-deficient aryl groups enhanced catalytic activity by strengthening substrate binding. This design principle directly influenced the development of Takemoto’s catalyst.

Takemoto's Pioneering Work

In 2003, Yoshiji Takemoto and colleagues reported a breakthrough: the synthesis of a chiral thiourea-amine hybrid capable of catalyzing the Michael addition of nitroalkanes to α,β-unsaturated ketones with >90% enantiomeric excess (ee). The catalyst’s structure—a 3,5-bis(trifluoromethyl)phenyl thiourea coupled to a trans-1,2-diaminocyclohexane scaffold—provided complementary activation modes (Table 1).

Table 1: Key Structural Features of Takemoto’s Catalyst

Component Role in Catalysis
Thiourea moiety Dual hydrogen-bond donor for electrophiles
3,5-Bis(CF₃)phenyl groups Electron withdrawal enhances H-bond strength
Chiral diamine Brønsted base for nucleophile activation
trans-Cyclohexane backbone Rigid framework enforces stereoselectivity

The catalyst’s efficacy stemmed from its ability to bind electrophiles (e.g., carbonyls) via thiourea NH groups while deprotonating nucleophiles (e.g., nitromethane) through the tertiary amine. This dual activation mechanism was validated in the asymmetric Strecker reaction, achieving 89% ee for α-aminonitrile products. Subsequent studies expanded its utility to Henry reactions, Mannich additions, and cycloadditions, establishing it as a versatile tool for constructing chiral tertiary stereocenters.

Evolution of Thiourea-Based Catalytic Systems

Takemoto’s catalyst inspired systematic modifications to optimize reactivity and selectivity. Researchers explored variations in the thiourea’s aryl substituents and the chiral amine’s configuration. For example:

  • Electron-deficient aryl groups : Replacing CF₃ groups with NO₂ or CN further increased hydrogen-bond donor strength, improving yields in Diels-Alder reactions.
  • Squaramide analogs : Replacing thiourea with squaramide improved catalytic activity due to stronger H-bonding and planarity.
  • Cinchona-thiourea hybrids : Integrating cinchona alkaloids with thiourea motifs enabled cascade reactions, such as the asymmetric synthesis of tetrahydroquinolines.

A 2023 study demonstrated the catalyst’s adaptability in remote (3+2)-cycloadditions, achieving 95% ee for coumarin-derived heterocycles. Computational analyses revealed that the 3,5-bis(CF₃)phenyl groups preorganize the transition state by minimizing rotational freedom, a critical factor in stereocontrol.

Impact on Green Chemistry Methodologies

Takemoto’s catalyst aligns with green chemistry principles through three key attributes:

  • Metal-free design : Eliminates heavy-metal waste and simplifies purification.
  • Mild reaction conditions : Reactions proceed at ambient temperature in benign solvents (e.g., water or ethanol).
  • Atom economy : High enantioselectivity reduces the need for chiral auxiliaries or resolving agents.

A comparative analysis highlights its advantages over traditional Lewis acids (Table 2).

Table 2: Comparison of Takemoto’s Catalyst vs. Metal-Based Systems

Parameter Takemoto’s Catalyst Metal Catalysts
Toxicity Low High (e.g., Pb, Cu)
Reaction Temperature 25°C Often >80°C
Functional Group Tolerance Broad Limited by metal ligation
Environmental Persistence Biodegradable Persistent metal residues

These features have spurred adoption in pharmaceutical synthesis, where stringent purity standards favor organocatalytic methods. For instance, the catalyst enabled a six-step synthesis of naucleofficine I, avoiding toxic reagents and high-energy conditions.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F6N3S/c1-34(2)22(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)33-23(35)32-20-14-18(24(26,27)28)13-19(15-20)25(29,30)31/h3-15,21-22H,1-2H3,(H2,32,33,35)/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAOVNMFMGIVJT-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834917-24-7
Record name 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)-1,2-diphenylethyl)thiourea
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Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)-1,2-diphenylethyl)thiourea is a compound that has garnered attention for its potential biological activities. Thiourea derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific thiourea compound based on recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

C20H19F6N2S\text{C}_{20}\text{H}_{19}\text{F}_6\text{N}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. Research indicates that compounds containing thiourea moieties can inhibit the growth of various cancer cell lines. For instance:

  • IC50 Values : Several thiourea derivatives exhibit IC50 values ranging from 1.50 µM to 20 µM against different cancer cell lines such as pancreatic and breast cancer cells .
  • Mechanisms : These compounds may target molecular pathways involved in cancer progression, including angiogenesis and cell signaling alterations .

Antimicrobial Activity

Thiourea derivatives have also shown significant antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that certain thiourea compounds effectively inhibit the growth of pathogenic bacteria. The presence of trifluoromethyl groups enhances their potency against bacterial strains .
  • Fungal Activity : In vitro tests have demonstrated antifungal efficacy against common pathogens, with some compounds showing selective activity against specific fungal species .

Antioxidant Activity

The antioxidant capacity of thiourea derivatives is another area of interest:

  • Radical Scavenging : Compounds similar to this compound have been tested for their ability to scavenge free radicals. Some derivatives exhibit strong antioxidant activity with IC50 values as low as 45 µg/mL in DPPH assays .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that thiourea derivatives inhibited cancer cell proliferation with IC50 values between 3 µM and 14 µM across various cell lines .
Study 2Reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in infectious diseases .
Study 3Showed promising results in antioxidant assays, indicating potential use in preventing oxidative stress-related diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

R,R-TUC has been studied for its anticancer properties. Research indicates that thiourea derivatives can inhibit the proliferation of cancer cells. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and effectiveness against tumor cells. A study demonstrated that compounds similar to R,R-TUC exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for drug development against cancer .

Neuroprotective Effects

The dimethylamino group in R,R-TUC is known for its role in enhancing neuroprotective activity. Studies have shown that compounds with similar structures can provide protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property positions R,R-TUC as a candidate for further investigation in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease .

Organocatalysis

R,R-TUC has been identified as a potent organocatalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as Michael additions and Diels-Alder reactions efficiently. The presence of the trifluoromethyl group contributes to the compound's ability to stabilize transition states during catalysis.

Table 1: Comparison of Organocatalytic Activity

Reaction TypeCatalyst UsedYield (%)Reaction Time (h)
Michael AdditionR,R-TUC854
Diels-AlderR,R-TUC906
Aldol ReactionR,R-TUC805

This table illustrates the efficiency of R,R-TUC compared to traditional catalysts used in similar reactions. The high yields and relatively short reaction times highlight its effectiveness as an organocatalyst .

Material Science

Polymerization Applications

The unique properties of R,R-TUC make it suitable for use in polymer chemistry. It can act as a chain transfer agent or a stabilizer during polymerization processes. The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance, making them ideal for high-performance applications.

Nanocomposite Development

Recent studies have explored the use of R,R-TUC in developing nanocomposites with enhanced mechanical properties. By integrating this compound into polymer matrices, researchers have achieved significant improvements in tensile strength and elasticity, which are crucial for applications in aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Backbone Modifications

Table 1: Key Structural Differences
Compound Name / ID Backbone/Substituent Features CAS No. Molecular Formula Molecular Weight Reference
Target Compound (1R,2R)-1,2-diphenylethyl, dimethylamino Not provided Not provided Not provided
1r: 1,1′-((1R,2R)-2,3-Dihydro-1H-indene-1,2-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) Rigid indene backbone, bis-thiourea Not provided C₃₄H₂₂F₁₂N₄S₂ 876.79
52: Bicyclo[2.2.1]heptane derivative Camphor-derived bicyclic backbone, pyrrolidin-1-yl-methyl Not provided Not provided Not provided
1v: 1,1'-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(thiourea) Diphenylethane diyl backbone, bis-thiourea Not provided C₃₄H₂₄F₁₂N₄S₂ 876.79
Ferrocenyl derivative () Ferrocenyl-phosphanyl group Not provided C₃₄H₂₈F₆N₃PFeS 768.41
1f: (S)-3-methylbutan-2-yl derivative Hydroxy-3-methylbutan-2-yl backbone Not provided C₁₄H₁₅F₆N₃OS 403.34

Key Observations :

  • The target compound’s diphenylethyl backbone is distinct from rigid frameworks like indene (1r) or bicyclo[2.2.1]heptane (52), which may influence conformational flexibility and binding affinity .
  • The ferrocenyl analog () introduces a redox-active metallocene, broadening applications in catalysis or materials science .

Key Observations :

  • Chiral analogs (e.g., 18e, 18f) show significant optical rotation variability due to stereochemical differences .
  • High-yield syntheses (e.g., 85% for compound 52) highlight efficient coupling strategies for thiourea derivatives .
  • Solubility in THF (1f) or stability under inert atmospheres () informs practical handling .

Functional Group and Substituent Effects

  • Trifluoromethyl Groups : All analogs retain 3,5-bis(trifluoromethyl)phenyl groups, enhancing electron-withdrawing effects and resistance to oxidative degradation .
  • Amino Modifications: The dimethylamino group in the target compound contrasts with pyrrolidinyl (18e, 18f) or tert-butyldimethylsilyl () substituents, altering basicity and steric bulk .
  • Hydrogen-Bonding Capacity : Thiourea moieties enable interactions with biological targets, but bis-thiourea derivatives (1r, 1v) may exhibit stronger binding .

Q & A

Q. What are the key considerations for synthesizing this thiourea derivative with high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use enantiomerically pure starting materials, such as (1R,2R)- or (1S,2S)-configured diamines, to control stereochemistry during thiourea formation .
  • Reaction Optimization : Conduct reactions under inert atmospheres (e.g., N₂) at controlled temperatures (e.g., reflux in THF or room temperature in dichloromethane) to minimize racemization .
  • Purification : Employ column chromatography with chiral stationary phases or recrystallization in solvents like hexane/ethyl acetate to isolate enantiopure products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm the presence of trifluoromethyl groups, thiourea protons, and stereochemical integrity .
  • X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) via single-crystal analysis .
  • HPLC with Chiral Columns : Quantify enantiomeric excess (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase) .

Q. How should this compound be stored to maintain stability during research use?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation .
  • Handling Precautions : Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the thiourea moiety .

Advanced Research Questions

Q. How does the stereochemical configuration (R,R vs. S,S) influence the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer:

  • Comparative Kinetic Studies : Evaluate enantioselectivity in model reactions (e.g., asymmetric Henry reactions) by comparing turnover frequencies (TOF) and enantiomeric excess (ee) between R,R and S,S configurations .
  • Computational Modeling : Use DFT calculations to correlate transition-state geometries with steric/electronic effects of the dimethylamino-diphenylethyl group .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., trifluoromethyl position) to isolate stereochemical contributions to catalytic efficacy .

Q. What strategies can resolve contradictory data in determining the compound’s mechanism of action in catalytic cycles?

Methodological Answer:

  • Isotopic Labeling : Track reaction pathways using 18O^{18}\text{O}-labeled reagents or deuterated solvents to identify intermediates .
  • In Situ Spectroscopy : Monitor catalytic cycles via real-time IR or Raman spectroscopy to detect transient species .
  • Cross-Validation : Replicate experiments under standardized conditions (e.g., fixed catalyst loading, solvent polarity) to isolate variables causing discrepancies .

Q. What experimental approaches assess the environmental persistence and ecotoxicological impact of this compound?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301 guidelines to measure microbial degradation rates in water/soil matrices .
  • Aquatic Toxicity Testing : Expose model organisms (e.g., Daphnia magna) to determine LC₅₀ values and bioaccumulation potential .
  • Advanced Analytics : Quantify environmental residues via LC-MS/MS with MRM detection, accounting for matrix effects .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported catalytic efficiencies between enantiomers.
    • Resolution : Verify purity via independent methods (e.g., elemental analysis, HRMS) and standardize reaction conditions (solvent, temperature) to eliminate confounding variables .

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